2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpentenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the process is optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also undergo metabolic transformations, producing active metabolites that exert their effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar in structure but lacks the pentenoic acid moiety.
3,4-Dichloromethylphenidate: A stimulant with a dichlorophenyl group but different pharmacological properties.
Uniqueness
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a dichlorophenyl group with a pentenoic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12Cl2O2 |
---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16) |
InChI Key |
SIROQCZRCVETCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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